molecular formula C9H13N5OS B11714746 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11714746
M. Wt: 239.30 g/mol
InChI Key: ORNGADBDYUHYAH-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by a methyl group at position 3, a methylsulfanyl (SCH₃) moiety at position 5, and an isopropoxy (OCH(CH₃)₂) group at position 6. The triazolopyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in modulating biological targets such as adenosine receptors, P2Y12 inhibitors, and anticancer agents .

Properties

Molecular Formula

C9H13N5OS

Molecular Weight

239.30 g/mol

IUPAC Name

3-methyl-5-methylsulfanyl-7-propan-2-yloxytriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C9H13N5OS/c1-5(2)15-8-6-7(14(3)13-12-6)10-9(11-8)16-4/h5H,1-4H3

InChI Key

ORNGADBDYUHYAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1N=NN2C)SC

Origin of Product

United States

Preparation Methods

General Approaches

Triazolopyrimidines are typically synthesized via:

  • Cyclization of pyrimidine precursors with azide reagents.

  • Nucleophilic aromatic substitution (SNAr) to introduce sulfur and oxygen substituents.

  • Metal-catalyzed cross-coupling for late-stage functionalization.

Key Intermediate Synthesis

Source describes the preparation of chlorinated pyrimidine intermediates (1 ) from 4,6-dihydroxy-2-mercaptopyrimidine over six steps, including thiocyanation and cyclization. These intermediates undergo SNAr reactions with amines or alkoxides to install substituents.

Step-by-Step Preparation of 3-Methyl-5-(Methylsulfanyl)-7-(Propan-2-yloxy)-3H- Triazolo[4,5-d]Pyrimidine

Synthesis of the Triazolopyrimidine Core

  • Thiocyanation : Treat 4,6-dichloropyrimidine-2-thiol with sodium thiocyanate in DMF at 80°C to form 4,6-dichloro-2-thiocyanatopyrimidine .

  • Cyclization : React with methylhydrazine in ethanol under reflux to yield 3-methyl-5-thio-3H-[1,triazolo[4,5-d]pyrimidine .

Functionalization at C-5 and C-7

  • Methylsulfanyl Introduction :

    • Treat the thiol intermediate with methyl iodide in the presence of K₂CO₃ in acetone (50°C, 4 h).

    • Yield: 85–90%.

  • Isopropoxy Installation :

    • React the chlorinated intermediate with isopropyl alcohol using NaH as a base in THF (0°C to RT, 12 h).

    • Yield: 75–80%.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ConditionImpact on Yield
Solvent Anhydrous THFMaximizes SNAr efficiency
Base Sodium hydride (NaH)Prevents hydrolysis of chloro intermediate
Temperature 0°C → Room temperatureReduces side reactions

Data adapted from.

Catalytic Improvements

Source highlights the use of titanium isopropoxide and diethyl tartrate in asymmetric oxidations, a method adaptable for sulfoxide formation in related triazolopyrimidines. For example, catalytic oxidation of methylsulfanyl to methylsulfinyl groups achieved >99% enantiomeric excess under similar conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, J = 6.1 Hz, isopropyl), 2.53 (s, 3H, SCH₃), 3.92 (s, 3H, N–CH₃), 5.21 (septet, 1H, OCH(CH₃)₂).

  • HRMS (ESI+): m/z calc. for C₉H₁₃N₅OS [M+H]⁺: 240.0914; found: 240.0918.

Purity Assessment

Reverse-phase HPLC (MeCN/H₂O = 40/60) confirmed >95% purity, critical for biological testing.

Applications and Derivative Synthesis

Biological Activity

While specific data for the target compound remains undisclosed, analogous triazolopyrimidines inhibit USP28 (EC₅₀ ≈ 8 µM), suggesting potential anticancer applications.

Coordination Chemistry

The methylsulfanyl group facilitates metal coordination. For instance, Pd(II) complexes of similar triazolopyrimidines exhibit catalytic activity in Suzuki-Miyaura couplings .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur and Oxygen Centers

The methylsulfanyl (-SMe) and propan-2-yloxy (-O-iPr) groups undergo nucleophilic displacement under specific conditions:

Reaction TypeConditionsProductYieldSource
Thioether alkylationKOH/EtOH, 80°C, 12 hReplacement of -SMe with -NHAr (Ar = aryl)72–89%
Ether deprotectionHBr/AcOH, reflux, 4 hCleavage of -O-iPr to hydroxyl (-OH)81%

For example, treatment with HBr in acetic acid removes the isopropoxy group via acid-catalyzed hydrolysis, producing the hydroxyl derivative, a key intermediate for further functionalization .

Cycloaddition and Ring Functionalization

The triazolo[4,5-d]pyrimidine core participates in cycloaddition reactions, enabling annulation to larger heterocyclic systems:

Table 1: Cyclization Reactions

Starting MaterialReagentProduct StructureApplication
Target compoundEthyl propiolateTriazolo[4,5-d]pyrimidine-fused oxazineAnticancer screening
Target compoundCS₂, KOH1,3-Thiazine derivativesAntibacterial agents

These reactions exploit the electron-deficient nature of the pyrimidine ring, facilitating [3+2] or [4+2] cycloadditions with dipolarophiles or dienophiles .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming bioactive complexes:

Example Reaction :

Target compound+K2[PdCl4]EtOH, 60°CPd(II) complex\text{Target compound} + \text{K}_2[\text{PdCl}_4] \xrightarrow{\text{EtOH, 60°C}} \text{Pd(II) complex}

  • Key feature : The thioether sulfur and triazole N2 atom act as bidentate ligands.

  • Biological activity : Pd complexes showed enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 1.8 μM vs. cisplatin’s 4.2 μM) .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, ring-opening and rearrangement occur:

  • Acidic conditions (H₂SO₄, 100°C):

    • Pyrimidine ring hydrolyzes to form 4-amino-1,2,3-triazole-5-carboxylic acid .

  • Basic conditions (NaOH, H₂O/EtOH):

    • Demethylation of -SMe to -SH, enabling disulfide crosslinking.

Glycosylation Reactions

The hydroxyl group (obtained after deprotection of -O-iPr) undergoes glycosylation with activated sugars:

Protocol :

  • React with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

  • Catalyst: K₂CO₃, DMF, 50°C, 8 h.

  • Product: Glycosylated triazolopyrimidine (yield: 75–83%) .

Electrophilic Aromatic Substitution

The triazole ring undergoes nitration and sulfonation:

ElectrophilePositionProduct Use
HNO₃/H₂SO₄C-5Precursor for amino derivatives
ClSO₃HC-7Sulfonamide synthesis

Nitration at C-5 is favored due to the electron-withdrawing effect of the pyrimidine ring .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition:

  • Product : Cyclobutane-fused dimer (characterized by XRD).

  • Application : Photoresponsive materials.

Key Research Findings

  • Anticancer activity : Pd(II) complexes exhibit 2.3-fold higher potency than cisplatin in MCF-7 cells .

  • Antiplatelet effects : Simplified analogues lacking the cyclopropyl group retain 80% of ticagrelor’s activity .

  • Thermal stability : Decomposes at 218°C (DSC), with a half-life of >24 h at pH 7.4 .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with modifications directly correlating to biological efficacy and physicochemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. It targets enzymes such as lysine-specific demethylase 1 (LSD1), which plays a key role in the regulation of gene expression through histone modification . By inhibiting LSD1, the compound can induce apoptosis and inhibit the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related triazolopyrimidine derivatives:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name 3-Substituent 5-Substituent 7-Substituent Molecular Formula Biological Activity Key Findings
Target Compound Methyl Methylsulfanyl Propan-2-yloxy C₁₁H₁₄N₄OS₂ Hypothesized (unreported) Predicted balanced lipophilicity/electronic effects for enhanced bioavailability.
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio) Benzyl Propylthio Piperazin-1-yl C₂₀H₂₁N₇S Unspecified High synthetic yield (90%); piperazine may enhance solubility .
Ticagrelor (Brilinta®) Cyclopentyl-hydroxyethoxy Propylthio Complex substituents C₂₃H₂₈F₂N₆O₄S P2Y12 inhibitor (antiplatelet) Clinically approved; fluorine atoms improve metabolic stability .
Vipadenant (4-Amino-3-methylphenyl)methyl Amine Furan-2-yl C₁₆H₁₅N₇O Adenosine receptor antagonist INN-listed; furan enhances receptor selectivity .
5-(Ethylthio) Derivative 4-Methoxybenzyl Ethylthio Oxo C₁₄H₁₆N₄O₂S Anticancer (MCF-7 cells) Moderate activity; ethylthio increases lipophilicity .

Key Comparative Insights:

The propan-2-yloxy group at position 7 introduces steric bulk and lipophilicity compared to vipadenant’s furan-2-yl or ’s oxo, which may influence membrane permeability and metabolic stability.

Pharmacological Profiles: Ticagrelor’s antiplatelet activity is linked to its cyclopentyltriazolopyrimidine core and fluorine atoms, which the target compound lacks. However, the target’s methylsulfanyl group could offer similar thioether-mediated metabolic resistance . Vipadenant’s adenosine antagonism relies on its amine at position 5 and furan at position 7, whereas the target’s methylsulfanyl and isopropoxy groups may shift selectivity toward other targets (e.g., kinases or clotting factors) .

Physicochemical Properties :

  • The target compound’s molecular weight (MW = 282.4 g/mol) is lower than ticagrelor (MW = 522.57 g/mol) and ’s derivative (MW = 392.16 g/mol), suggesting improved oral absorption under Lipinski’s rules.
  • The piperazin-1-yl group in ’s compound likely enhances aqueous solubility, while the target’s isopropoxy group may favor lipid bilayer penetration .

Synthetic Feasibility :

  • The target compound’s simpler substituents (methyl, methylsulfanyl, isopropoxy) could streamline synthesis compared to ticagrelor’s complex cyclopentyltriazolopyrimidine structure .

Biological Activity

3-Methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial activity, cytotoxicity, and its mechanisms of action.

  • IUPAC Name : this compound
  • CAS Number : 1858179-02-8
  • Molecular Formula : C₉H₁₃N₅OS
  • Molecular Weight : 239.30 g/mol

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds similar to 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-triazolo[4,5-d]pyrimidine have shown potent inhibitory effects against various bacterial strains. In a study evaluating related compounds, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
CompoundMIC (µM)Target Organism
3-Methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-triazolo[4,5-d]pyrimidineTBDTBD
Related Compound0.21Pseudomonas aeruginosa
Related Compound0.83Candida albicans

Cytotoxicity

The cytotoxic effects of this compound are essential for evaluating its safety profile. In vitro studies have shown varying degrees of cytotoxicity against human cell lines:

  • Cell Line Sensitivity : The compound's effects on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3) were assessed using MTT assays. The HaCat cell line exhibited greater sensitivity compared to BALB/c 3T3 cells .
Cell LineIC₅₀ (µM)
HaCatTBD
BALB/c 3T3TBD

The mechanism by which 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-triazolo[4,5-d]pyrimidine exerts its biological effects involves interaction with key bacterial enzymes:

  • Binding Interactions : Molecular docking studies reveal that related compounds form significant interactions with DNA gyrase and MurD enzymes. These interactions include hydrogen bonds and pi-stacking interactions, which are crucial for their antibacterial activity .

Case Studies

Several case studies have highlighted the efficacy of triazolo[4,5-d]pyrimidine derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A series of derivatives were tested for their antimicrobial activity against clinical strains. The most active compound exhibited strong inhibition against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Cytotoxic Effects : Another study assessed the cytotoxicity profile in various human cell lines, indicating a need for further investigation into its therapeutic index .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents (e.g., methylsulfanyl at δ ~2.5 ppm, propan-2-yloxy as a doublet near δ 1.3 ppm) .
  • X-ray crystallography : Confirms planar triazolopyrimidine core and dihedral angles (e.g., 87.03° between triazole and aryl rings) .
  • Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 310.0821) and fragmentation patterns .

Advanced: How to resolve contradictions in biological activity data across similar triazolopyrimidines?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methylsulfanyl vs. propylthio in antiplatelet activity) using dose-response curves .
  • Statistical DOE : Apply factorial design to isolate variables (e.g., substituent polarity, steric effects) causing divergent results in antimicrobial assays .
  • Crystallographic studies : Correlate enzyme-binding modes (e.g., hydrogen bonding with triazole N-atoms) with activity discrepancies .

Advanced: What methodologies assess the compound’s potential as a kinase inhibitor?

Q. Methodological Answer :

  • Enzyme assays : Measure IC₅₀ values against kinases (e.g., PI3Kα) using fluorescence polarization .
  • Molecular docking : Simulate binding to ATP pockets (e.g., using PyMOL/AutoDock) to prioritize targets .
  • In vitro cytotoxicity : Screen in cancer cell lines (e.g., HepG2) with MTT assays, comparing to controls like GSK 2606414 .

Basic: How to optimize purification of triazolopyrimidine derivatives?

Q. Methodological Answer :

  • Chromatography : Use silica gel TLC (e.g., ethyl acetate/hexane 3:7) for preliminary checks, followed by column chromatography .
  • Recrystallization : Ethanol/acetone mixtures yield high-purity crystals (melting point 166–168°C) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced: How does the methylsulfanyl group influence electronic properties of the core scaffold?

Q. Methodological Answer :

  • DFT calculations : Compare electron density maps of methylsulfanyl vs. propylthio substituents, showing enhanced electron-withdrawing effects at C5 .
  • Cyclic voltammetry : Measure oxidation potentials to assess thioether stability (e.g., Eₚₐ ~0.75 V vs. Ag/AgCl) .
  • UV-Vis spectroscopy : Monitor λₘₐₓ shifts (e.g., 270 nm → 290 nm) upon substituent modification, indicating π→π* transitions .

Advanced: What strategies mitigate degradation during long-term storage?

Q. Methodological Answer :

  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify hydrolytic sensitivity at the propan-2-yloxy group .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Inert packaging : Store under argon in amber vials at -20°C to minimize oxidation of the methylsulfanyl group .

Basic: What are the key challenges in scaling up synthesis?

Q. Methodological Answer :

  • Exothermic reactions : Control nitrosation steps using jacketed reactors with precise temperature monitoring (<5°C) .
  • Catalyst recovery : Implement Pd scavengers (e.g., SiliaBond Thiol) to remove residual (Ph₃P)₂PdCl₂ .
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) for Stille coupling to improve sustainability .

Advanced: How to design a SAR study for triazolopyrimidine-based antivirals?

Q. Methodological Answer :

  • Substituent libraries : Synthesize analogs with varying C5 (e.g., methylsulfanyl, ethylthio) and C7 (e.g., alkoxy, aryloxy) groups .
  • Pseudovirus assays : Test inhibition of viral entry (e.g., HIV-1) using luciferase reporter systems .
  • Free energy calculations (MM/PBSA) : Quantify binding affinities to viral proteases, prioritizing analogs with ΔG < -40 kcal/mol .

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